Product packaging for Logran extra(Cat. No.:CAS No. 130691-87-1)

Logran extra

Cat. No.: B14279835
CAS No.: 130691-87-1
M. Wt: 643.2 g/mol
InChI Key: XDTAHSCQBNDRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Logran Extra is a selective systemic herbicide for agricultural research applications. Its active constituent is Triasulfuron, a sulfonylurea compound classified as a Group 2 herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme in plants . This mode of action rapidly halts cell division in susceptible plants . Researchers value this compound for studying the control of a broad spectrum of annual grass and broad-leaved weeds in small grain cereals. It can be applied both pre- and post-emergence, and its translocation (movement) within the plant occurs primarily through the phloem . The compound is characterized by its high activity, requiring low application rates, and exhibits low toxicity to mammals, birds, and bees . A key research area involves investigating weed resistance mechanisms, as repeated use can select for plants with a less sensitive ALS enzyme . This compound is for professional research use only. It is not for human or animal consumption, or for domestic and personal use. Please consult the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35ClN10O5S2 B14279835 Logran extra CAS No. 130691-87-1

Properties

CAS No.

130691-87-1

Molecular Formula

C24H35ClN10O5S2

Molecular Weight

643.2 g/mol

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C14H16ClN5O5S.C10H19N5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15;1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21);6H2,1-5H3,(H2,11,12,13,14,15)

InChI Key

XDTAHSCQBNDRDQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl

Origin of Product

United States

Mechanisms of Action and Phytotoxicity of Logran Extra Constituents

Cellular and Molecular Basis of Triasulfuron (B1222591) Activity

Triasulfuron is a member of the sulfonylurea group of herbicides. herbiguide.com.au It is a selective and translocated herbicide that is absorbed through both the leaves and roots of plants. herbiguide.com.au

Acetolactate Synthase (ALS) Enzyme Inhibition Pathway and Selectivity

The selectivity of triasulfuron, meaning its ability to kill weeds without harming the crop, is primarily due to the differential metabolism rates between tolerant and susceptible plants. herbiguide.com.aupublications.gc.ca Tolerant cereal crops like wheat, barley, and oats can rapidly metabolize, or break down, triasulfuron into non-toxic, herbicidally inactive compounds. herbiguide.com.auherbiguide.com.au In contrast, susceptible weeds metabolize the herbicide much more slowly, allowing it to accumulate and exert its toxic effects. herbiguide.com.au Some weed biotypes have developed resistance to triasulfuron and other sulfonylurea herbicides due to a less sensitive ALS enzyme. herbiguide.com.au

Downstream Physiological Disruptions in Susceptible Plants

The inhibition of ALS and the subsequent depletion of essential amino acids trigger a cascade of downstream physiological disruptions in susceptible plants. The most immediate effect is a rapid cessation of cell division in the growing points (meristems) of both roots and shoots. herbiguide.com.aunih.govpublications.gc.ca

Although the primary target is amino acid synthesis, secondary effects on other vital processes contribute to the ultimate death of the plant. These include:

Inhibition of cell division: This is a direct consequence of the lack of essential amino acids required for protein synthesis and cell growth. herbiguide.com.aupublications.gc.ca

Effects on photosynthesis: While not the primary mode of action, photosynthesis is eventually disrupted, leading to a decline in energy production. herbiguide.com.auherbiguide.com.au

Ethylene (B1197577) production: Changes in ethylene production can lead to various stress responses and symptoms. herbiguide.com.auherbiguide.com.au

Visible symptoms of triasulfuron phytotoxicity typically appear several days after application and include yellowing (chlorosis), reddening of grasses, and leaf drop in broad-leaved weeds. herbiguide.com.auherbiguide.com.au Weeds may emerge from the soil and grow for a short period before succumbing to the effects of the herbicide. herbiguide.com.au

Synergistic or Additive Effects of Co-Formulated Triasulfuron and Terbutryn (B1682747)

Logran Extra's formulation includes terbutryn, a triazine herbicide, which acts synergistically with triasulfuron. genfarm.com.augenfarm.com.au Terbutryn's mode of action is the inhibition of photosynthesis at photosystem II (PSII). genfarm.com.aucn-agro.comepa.gov It is absorbed by the roots and leaves and moves upward within the plant. cn-agro.com4farmers.com.au

Differential Herbicide Selectivity and Crop Tolerance Mechanisms

The successful use of this compound in cereal crops relies on the differential selectivity of its active ingredients, where the crop can tolerate the herbicide while the target weeds are controlled.

Comparative Degradation Rates in Tolerant Cereal Crops vs. Susceptible Weeds

As previously mentioned, the primary mechanism for crop tolerance to triasulfuron is rapid metabolic detoxification. herbiguide.com.aupublications.gc.ca Cereal crops possess enzymes that can quickly break down the triasulfuron molecule into inactive substances. herbiguide.com.au Susceptible weeds lack this rapid metabolic capability, leading to the accumulation of the herbicide to lethal levels. herbiguide.com.au The rate of degradation of sulfonylurea herbicides like triasulfuron can also be influenced by soil properties such as pH, with degradation being slower in alkaline soils. researchgate.net

The selectivity of iodosulfuron, another sulfonylurea herbicide, is also based on the differential degradation rates between the crop and the weed. bcpc.org This principle is a common basis for selectivity in this class of herbicides.

Characterization of Weed Susceptibility Spectrum

This compound is effective against a wide range of broadleaf weeds and some grass species. The inclusion of both triasulfuron and terbutryn enhances its spectrum of activity.

Table 1: Weed Susceptibility to this compound

Weed Species Susceptibility
Annual Ryegrass Controlled (pre-emergent) genfarm.com.au
Paradoxa Grass Controlled (pre-emergent) genfarm.com.au
Wild Radish Controlled (post-emergent) genfarm.com.au
Capeweed Controlled genfarm.com.au
Volunteer Chickpeas Controlled genfarm.com.au
Faba Beans (volunteer) Controlled genfarm.com.au
Field Peas (volunteer) Controlled genfarm.com.au
Wireweed Controlled genfarm.com.au
Three-cornered Jack (Doublegee) Controlled genfarm.com.au
Soursob Suppression genfarm.com.au
Amsinckia (Yellow Burrweed) Controlled genfarm.com.au
Corn Gromwell (Sheep Weed) Controlled genfarm.com.au
Deadnettle Controlled genfarm.com.au
Fumitory Controlled genfarm.com.au
Paterson's Curse Controlled genfarm.com.au
Toad Rush Controlled genfarm.com.au
Parthenium hysterophorus Partially effective scirp.orgresearchgate.net
Melilotus indicus (senji) Controlled isws.org.in
Rumex dentatus (jangli palak) Controlled isws.org.in
Coronopus didymus (pithpapra) Controlled isws.org.in

This table is for informational purposes only and is not exhaustive. Susceptibility can vary based on weed growth stage and environmental conditions.

Some weeds, such as Parthenium hysterophorus, have shown limited susceptibility to the combination of triasulfuron and terbutryn compared to other herbicides. scirp.org The effectiveness against specific weeds can depend on factors like the growth stage of the weed at the time of application. researchgate.net

Phytotoxicity Research Methodologies and Bioassays

In Vitro Enzyme Activity Assays for ALS Inhibition

In vitro assays are fundamental for determining the direct interaction between a herbicide and its target enzyme, in this case, acetolactate synthase (ALS). These experiments provide precise data on the inhibitory potential of a compound, independent of factors like plant uptake, translocation, or metabolism. nih.gov

The general procedure for an in vitro ALS inhibition assay involves several key steps. First, the ALS enzyme is extracted and partially purified from the fresh tissue of young, actively growing plants, often from both herbicide-susceptible and potentially resistant biotypes. scite.aimdpi.comfrontiersin.org This enzyme extract is then incubated in a reaction mixture containing the necessary substrates (e.g., sodium pyruvate) and cofactors (e.g., MgCl2, thiamine (B1217682) pyrophosphate, FAD). frontiersin.orgmdpi.com The herbicide, such as triasulfuron, is added to this mixture at a range of concentrations.

The reaction is allowed to proceed for a set time under controlled temperature conditions, after which it is stopped, typically by adding acid. frontiersin.org The activity of the ALS enzyme is quantified by measuring the amount of its product, acetolactate. Acetolactate is unstable and is chemically converted by acid decarboxylation into acetoin, a more stable compound that can be measured colorimetrically. plos.orgnyxxb.cnresearchgate.net

A key metric derived from this assay is the I₅₀ value , which represents the herbicide concentration required to inhibit 50% of the ALS enzyme's activity. pressbooks.pubmdpi.com A lower I₅₀ value indicates a more potent inhibitor. These assays are crucial for characterizing the mechanism of action, comparing the potency of different herbicides, and identifying target-site-based herbicide resistance, where a mutation in the ALS gene of a weed biotype makes the enzyme less sensitive to the herbicide. scite.aiplos.org

Detailed research findings demonstrate the utility of this method. For instance, studies on a false cleavers population resistant to triasulfuron showed that the I₅₀ value for the resistant biotype's ALS enzyme was 36 times higher than that of the susceptible biotype, confirming that resistance was due to an altered target site. scite.ai Another study investigated the inhibitory activity of triasulfuron and its primary metabolite on ALS extracted from both a tolerant crop (wheat) and a susceptible species (bean). The results showed minimal difference in the I₅₀ values between the parent compound and its metabolite, indicating that the metabolite retained high inhibitory activity against the target enzyme. nyxxb.cn

Table 1: In Vitro Inhibition of ALS by Triasulfuron and its Metabolite
CompoundPlant SourceI₅₀ (mol/L)
TriasulfuronWheat4.6 x 10⁻⁹
5-hydroxy-triasulfuronWheat5.3 x 10⁻⁹
TriasulfuronBean4.7 x 10⁻⁹
5-hydroxy-triasulfuronBean4.9 x 10⁻⁹
nyxxb.cn

Plant Growth Inhibition Bioassays (e.g., etiolated wheat coleoptile bioassay)

The methodology for the etiolated wheat coleoptile bioassay begins with germinating wheat seeds in complete darkness for several days. mdpi.comnih.gov This process yields etiolated seedlings, which have elongated stems (coleoptiles) but lack chlorophyll. Under a green safelight to prevent photosynthesis, a small, standardized segment is cut from the coleoptile, typically a few millimeters below the tip. nih.gov

These segments are then placed in test tubes containing a buffered nutrient solution with the test compound dissolved at various concentrations. nih.govacs.org The commercial herbicide Logran is often used as a positive control in these experiments to provide a benchmark for phytotoxicity. nih.govmdpi.comresearchgate.netacs.orgnih.govacs.org The tubes are incubated on a roller for approximately 24 hours in the dark to allow the coleoptile segments to elongate. mdpi.com At the end of the incubation period, the final length of the coleoptiles is measured, and the percentage of growth inhibition is calculated by comparing the elongation in the test solutions to that of a negative control (solution without the herbicide). mdpi.com

This bioassay is highly sensitive to a broad spectrum of bioactive substances, including herbicides and plant growth regulators, making it an excellent preliminary screening tool. nih.govresearchgate.net Research has demonstrated the effectiveness of this assay in evaluating the phytotoxicity of Logran. Studies consistently show that Logran causes significant inhibition of wheat coleoptile elongation in a dose-dependent manner.

Table 2: Phytotoxicity of Logran in the Etiolated Wheat Coleoptile Bioassay
Concentration of Logran (μM)Inhibition of Elongation (%)
10~25%
30~45%
100~60%
300~75%
1000~80%
acs.orgacs.org

In addition to the coleoptile bioassay, other plant growth assays include seed germination and root and shoot elongation tests on various weed species, which provide more specific data on a compound's potential as a selective herbicide. nih.govmdpi.com

Environmental Dynamics and Degradation Pathways of Logran Extra Constituents

Soil Environmental Factors Influencing Herbicide Degradation Kinetics

The rate at which triasulfuron (B1222591) degrades in the soil is not constant but is influenced by a variety of environmental factors. These include the chemical properties of the soil, such as pH, and physical characteristics like moisture, temperature, and the amount of organic matter present.

Influence of Soil pH on Hydrolytic Degradation of Triasulfuron

Soil pH is a critical factor controlling the degradation of triasulfuron, primarily through a process called chemical hydrolysis. researchgate.nettandfonline.com Hydrolysis is the cleavage of chemical bonds by the addition of water. In the case of triasulfuron, this process is highly pH-sensitive. tandfonline.com

Research has consistently shown that the degradation of triasulfuron is significantly faster in acidic soils compared to neutral or alkaline soils. acs.orgpublish.csiro.au Laboratory studies have demonstrated that the rate of hydrolysis follows pseudo-first-order kinetics, with a much faster degradation rate at a pH of 4 than at pH 7 or 9. researchgate.nettandfonline.com For instance, one study reported a half-life of 31.3 days at pH 5, which increased to 3.1 years at pH 7. epa.gov This is because the sulfonylurea bridge, a key structural component of the triasulfuron molecule, is more susceptible to cleavage in acidic conditions. researchgate.net As the soil becomes more alkaline, the rate of hydrolytic degradation decreases, leading to greater persistence of the herbicide. researchgate.net

Table 1: Effect of pH on the Half-Life of Triasulfuron in Aqueous Solutions

pH Half-Life Reference
4 Faster degradation researchgate.nettandfonline.com
5 31.3 days epa.gov
7 3.1 years epa.gov

Role of Microbial Degradation Processes in Soil Systems

In addition to chemical hydrolysis, microbial activity plays a significant role in the breakdown of triasulfuron in soil. researchgate.netfrontiersin.org Soil microorganisms can utilize the herbicide as a source of carbon and other nutrients, breaking it down into simpler, less harmful compounds. frontiersin.orgcsic.es

Effects of Soil Moisture, Temperature, and Organic Matter Content on Degradation Rates

Soil moisture, temperature, and organic matter content are other key factors that influence the degradation rate of triasulfuron. publish.csiro.aufrontiersin.org

Temperature: Higher temperatures generally accelerate the rate of both chemical and microbial degradation. researchgate.netcsic.es Studies have shown a direct correlation between increasing temperature and a shorter half-life for triasulfuron. researchgate.netnih.gov

Soil Moisture: The effect of soil moisture is also significant, as water is essential for both hydrolytic degradation and microbial activity. researchgate.netmdpi.com Generally, increased soil moisture leads to faster degradation, although the effect can be less pronounced than that of temperature. researchgate.netmdpi.com

Organic Matter: The organic matter content of the soil can have a dual effect. On one hand, it can enhance microbial activity, leading to faster degradation. frontiersin.org On the other hand, triasulfuron can adsorb to organic matter particles, which can sometimes reduce its bioavailability for degradation. frontiersin.orgcsic.es The addition of organic amendments like compost has been shown to increase the adsorption of triasulfuron, potentially slowing its degradation in some cases. um.edu.mt

Identification of Degradation Pathways and Metabolite Formation

The degradation of triasulfuron proceeds through several chemical pathways, resulting in the formation of various metabolites.

Cleavage of the Sulfonylurea Bridge in Triasulfuron

The primary and most well-documented degradation pathway for triasulfuron is the cleavage of the sulfonylurea bridge. tandfonline.comacs.orgfrontiersin.org This chemical reaction breaks the molecule into two main metabolites: a sulfonamide derivative and a triazine amine derivative. researchgate.nettandfonline.com

Specifically, aqueous hydrolysis leads to the formation of 2-(2-chloroethoxy) benzenesulfonamide (B165840) (CBSA) and [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino] (AMMT). researchgate.nettandfonline.comtandfonline.com The formation of these metabolites is a key step in the detoxification of the herbicide in the environment. epa.gov The metabolite CGA-150829, which is 2-amino-4-methyl-6-methoxy-triazine, is formed through this cleavage and has been a subject of environmental monitoring due to its potential for mobility in soil. epa.gov

N- and O-Dealkylation Mechanisms of Logran Extra Components

In addition to the cleavage of the sulfonylurea bridge, other degradation mechanisms such as N- and O-dealkylation can occur. oup.comchemicalbook.com These processes involve the removal of alkyl groups from nitrogen (N-dealkylation) or oxygen (O-dealkylation) atoms within the herbicide molecule.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Triasulfuron C14H16ClN5O5S
2-(2-chloroethoxy) benzenesulfonamide (CBSA) C8H10ClNO3S
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino] (AMMT) C5H8N4O
2-amino-4-methyl-6-methoxy-triazine (CGA 150829) C5H8N4O
2-chloroethoxybenzene C8H9ClO
(4-methoxyl-6-methyl-1,3,5-triazine)urea C6H9N5O2
2-amino-4-methoxyl-6-methyltriazine C5H8N4O
5-hydroxytriasulfuron C14H16ClN5O6S
2-(2-chloro-ethoxy)benzenesulfonamide (CBSA) C8H10ClNO3S
2-(2-chloroethoxy)-N-[[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide (CHMT) C14H15ClN5O6S
l-[2-(2-chloroethoxy)benzene-l-sulfonyl]-7-acetyl-triuret (CBAT) C13H14ClN3O6S

Triazine Ring Opening and Associated Degradation Products

The degradation of the triazine component, terbutryn (B1682747), can proceed through several pathways, including the eventual opening of the s-triazine ring. A primary initial degradation step involves the selective removal of the methylthio group, which leads to the formation of desthiomethyl terbutryn. mdpi.com Another significant transformation is the substitution of the methylthio group with a hydroxyl group, forming 2-hydroxy terbutryn, which has been identified as a major degradation product in both sediment and water. mdpi.comtandfonline.com

Further degradation can occur through the dealkylation of the side chains, resulting in metabolites like N-deethyl terbutryn. tandfonline.com The complete oxidation of both alkyl chains ultimately leads to the formation of cyanuric acid, which represents a key intermediate in the breakdown of the triazine structure. mdpi.commdpi.com The hydrolytic degradation of the triazine ring yields cyanuric acid, which is then further metabolized into ammonia (B1221849) and carbon dioxide. mdpi.comuni-konstanz.de

Common degradation products of terbutryn identified in various environmental matrices include:

Desthiomethyl Terbutryn mdpi.com

2-hydroxy Terbutryn mdpi.comtandfonline.com

Terbutryn-sulfoxide tandfonline.com

N-deethyl terbutryn tandfonline.com

Cyanuric acid mdpi.com

Terbumeton (a photodegradation product) copernicus.org

Mobility and Persistence in Soil Profiles

The behavior of this compound's constituents in soil is influenced by a complex interplay of soil properties and chemical characteristics.

Leaching Potential and Adsorption-Desorption Dynamics in Different Soil Textures

Terbutryn: This compound is classified as being strongly adsorbed to soil, limiting its mobility. europa.eu Adsorption is favored in soils with higher concentrations of clay and organic matter. nih.gov The adsorption process is largely reversible. europa.eunih.gov Studies have shown that terbutryn's adsorption decreases as soil pH increases towards 8. cambridge.org In acid vineyard soils, the adsorption rate was found to be correlated with the soil's effective cation exchange capacity, while the total amount adsorbed was negatively correlated with the concentration of exchangeable copper. cabidigitallibrary.orgnih.gov The desorption of terbutryn in these acid soils was found to be quite irreversible, with less than 25.5% being released. cabidigitallibrary.org

Triasulfuron: In contrast, triasulfuron is expected to have very high to moderate mobility in soil, based on measured Koc values ranging from 7 to 190.6. nih.gov Its mobility is significantly influenced by soil pH. As a weak acid, triasulfuron is more mobile in alkaline soils because its anionic form is less readily adsorbed. publications.gc.caacs.org Conversely, adsorption increases in acidic soils. acs.orgresearchgate.net The mobility of triasulfuron has been shown to be inversely related to organic matter content. acs.org While laboratory data suggest a high potential for mobility, field studies have sometimes shown limited leaching, with residues largely confined to the upper soil layers. publications.gc.caresearchgate.net

Interactive Data Table: Soil Adsorption Coefficients Click on the headers to explore the adsorption data for the active ingredients of this compound across different studies and soil types.

CompoundSoil Type/Study ParameterAdsorption Coefficient (Koc/Kd)FindingReference
TerbutrynVarious soilsMean Koc = 269 ml/g OCStrong adsorption, low mobility. europa.eu
TerbutrynAcid vineyard soilsKd = 7 - 53 L/kgAdsorption limited by Cu presence. cabidigitallibrary.org
TriasulfuronVarious soilsKoc = 7 - 25Very high to high mobility. nih.gov
TriasulfuronVarious soilsKoc = 51.6 - 190.6High to moderate mobility. nih.gov
TriasulfuronSandy loam (pH 7.1)Kd = 1.05Moderate adsorption. acs.org
TriasulfuronLoamy sand (pH 8.7)Kd = 0.26Low adsorption, higher mobility. acs.org
TriasulfuronTop soil (pH 5.8)Kd = 0.55Higher adsorption in acidic soil. researchgate.net
TriasulfuronSubsoil (pH 7.4)Kd = 0.19Lower adsorption in alkaline soil. researchgate.net

Implications of Residual Activity for Subsequent Crop Rotations

The persistence of this compound's components in soil can have significant implications for rotational crops.

Triasulfuron: This compound is known for its persistence, which can pose a risk to sensitive follow-up crops. publications.gc.caapvma.gov.au Its degradation is slower in alkaline soils (pH > 7.5) and at lower temperatures, increasing the potential for injury to rotational crops. publications.gc.caagriculture.vic.gov.au The half-life of triasulfuron can range from 33 days in an acidic topsoil to 120 days in an alkaline subsoil. researchgate.net Due to its persistence, its use is often recommended only in long-term spring wheat production systems. publications.gc.ca Sensitive crops such as canola, lentils, chickpeas, faba beans, and medics may require a plant-back interval of up to 22 months following an application. herbiguide.com.autitanag.com.au However, some studies have shown no phytotoxic residual effects on succeeding maize crops at certain application rates. researchgate.net

Terbutryn: Terbutryn has a shorter residual activity in soil, typically lasting from 3 to 10 weeks, with a half-life of 14-28 days. orst.edu Its major breakdown product, hydroxy terbutryn, is noted to be more persistent and mobile, with a potential to leach. orst.edu

Dissipation in Aquatic Environments

When introduced into water systems, the components of this compound undergo degradation through various abiotic and biotic processes.

Characterization of Aqueous Hydrolysis and Phototransformation Processes

Triasulfuron: The primary degradation pathway for triasulfuron in water is chemical hydrolysis, specifically through the cleavage of the sulfonylurea bridge. acs.orgnih.govtandfonline.com This process is highly pH-dependent. acs.orgnih.gov Hydrolysis is significantly faster in acidic solutions (e.g., pH 4) compared to neutral or weakly basic conditions (pH 7 and 9), where the molecule is more persistent. acs.orgnih.govtandfonline.com The main hydrolysis products are 2-(2-chloroethoxy) benzenesulfonamide (CBSA) and [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino] (AMMT). nih.govtandfonline.com Minor degradation pathways, including O-demethylation and opening of the triazine ring, have also been observed. acs.org

Terbutryn: Phototransformation is a relevant degradation process for terbutryn in aquatic environments, as it degrades in the range of sunlight wavelengths. researchgate.net However, the degradation rate under environmental conditions can be slow. researchgate.net Photodegradation can lead to the formation of products such as terbuthylazine-2-hydroxy and terbutryn-desethyl. copernicus.org Studies have shown that different irradiation sources can produce different degradation rates and transformation product patterns. kobv.de For instance, one study identified 2-hydroxy-terbutryn as the main phototransformation product. researchgate.net In static aerobic water-sediment systems, terbutryn degrades slowly, with reported half-lives of 180 days in river sediment and 240 days in pond sediment. tandfonline.comnih.gov

Interactive Data Table: Hydrolysis Half-Life of Triasulfuron at Different pH Values Explore how pH affects the stability of Triasulfuron in water.

pHHalf-Life (DT50)ConditionReference
4Faster degradationAqueous buffer nih.govtandfonline.com
7Slower degradationAqueous buffer nih.govtandfonline.com
9Slower degradationAqueous buffer nih.govtandfonline.com
AcidicFaster hydrolysisGeneral acs.org
Neutral/BasicMore persistentGeneral acs.org

Microbial Activity in Water Systems Affecting Compound Persistence

Triasulfuron: The role of microorganisms in the degradation of triasulfuron appears to be minimal compared to chemical hydrolysis. nih.gov Studies comparing degradation rates in sterile and non-sterile soils and water systems suggest that the breakdown is primarily a chemical process. nih.gov However, other sources state that the major route of transformation in the environment is biotransformation by microorganisms, alongside hydrolysis. publications.gc.caresearchgate.net

Terbutryn: Microbial degradation plays a role in the fate of terbutryn in aquatic systems, though the process can be slow. core.ac.uk In aerobic water-sediment systems, degradation is slow, with half-lives reported to be between 180 and 240 days. nih.gov Under anaerobic conditions, degradation is even slower, with half-lives exceeding 650 days. tandfonline.comnih.gov The degradation pathways can involve N-dealkylation of the s-triazine ring and hydroxylation. mdpi.comnih.gov The complete metabolism involves a series of hydrolytic cleavages of substituents from the triazine ring, which converges to cyanuric acid and is ultimately broken down into carbon dioxide and ammonia. uni-konstanz.de

Ecological and Genotoxicological Studies Non Target Organisms/plants of Logran Extra

Impact on Non-Target Plant Species and Crop Rotation Sensitivity

The application of herbicides in agricultural systems necessitates a thorough understanding of their potential effects on plants that are not the intended targets of control. This includes both subsequent crops planted in rotation and the wild flora that contributes to the biodiversity of the agricultural landscape. Logran Extra, containing the active ingredient triasulfuron (B1222591), has been the subject of studies and regulatory guidelines concerning these non-target impacts.

Crops can exhibit significant sensitivity to low concentrations of this compound residues in the soil, making careful management of crop rotation essential. syngenta.co.za The persistence of its active ingredient, triasulfuron, is influenced by soil pH, with slower breakdown occurring in more alkaline conditions (pH > 7.5). syngenta.co.zaherts.ac.uk This directly impacts the minimum re-cropping intervals required to prevent phytotoxicity to sensitive subsequent crops.

Guidelines establish specific plant-back periods, which vary based on soil pH and the crop species to be planted. For instance, in soils with a pH of less than 7.5, a wider range of crops can be planted 9 months after application, provided sufficient rainfall (e.g., 300 mm) has occurred. herts.ac.uk This includes sensitive broadleaf crops like canola, chickpeas, faba beans, field peas, and lupins, as well as various medics and clovers. herts.ac.uk However, in soils with a pH above 7.5, the rotational options are more restricted, with the guidelines typically permitting only the planting of tolerant cereals such as barley, cereal rye, oats, triticale, and wheat after a 9-month interval. herts.ac.uk For some highly sensitive crops, the plant-back period could be as long as 24 months, depending on the soil's pH. researchgate.net These restrictions highlight the potential for this compound to cause injury to succeeding crops if rotation plans are not carefully considered. syngenta.co.za

Table 1: Example Crop Rotation Intervals for Logran

Note: This table is illustrative and based on general guidelines; specific local recommendations should always be followed.

The impact of herbicides on the biodiversity of non-crop plants in and around agricultural fields is a significant ecological consideration. nih.govresearchgate.net Research into the specific effects of Logran (triasulfuron) has shown that its impact can be highly dependent on the context of its use.

In a study focused on controlling the invasive Terracina spurge in native Australian plant communities, Logran® was found to be highly effective against the target weed while causing little collateral damage to the native flora. dbca.wa.gov.au In sensitive habitats like sedgelands and coastal shrublands, the application of triasulfuron resulted in a significant reduction of the invasive species population with minimal impact on co-occurring native species. dbca.wa.gov.au Observations in these treated areas indicated a trend of increasing cover of native vegetation following the treatment, suggesting that the selective removal of a dominant invasive species can facilitate the recovery of native plant communities. dbca.wa.gov.au

However, the broader use of selective herbicides in agricultural landscapes can alter the species composition and reduce the diversity of plant communities in non-target areas like fallow fields and field margins. nih.gov Herbicide drift and runoff can expose non-crop flora to sub-lethal doses, potentially changing the competitive balance between species and reducing the abundance of sensitive plants. nih.gov While Logran can be used as a tool for conservation management in specific scenarios, its potential to impact the broader biodiversity of non-crop flora in agricultural landscapes should not be overlooked. nih.gov

Genotoxicological Assessment in Model Plant Systems

Genotoxicity studies are crucial for evaluating the potential of chemical compounds to damage the genetic material of living organisms. The herbicide Logran has been assessed in model plant systems to determine its effects on chromosomes and cell division processes.

Studies on the root tip cells of barley (Hordeum vulgare L.) and wheat (Triticum aestivum L.) have demonstrated that Logran can induce a significant number of chromosomal aberrations. nih.gov The percentage of cells exhibiting abnormalities was observed to increase as both the concentration of Logran and the duration of exposure were increased. nih.govfrontiersin.org

The types of aberrations observed were varied, indicating that the herbicide can interfere with multiple stages of mitosis. dbca.wa.gov.aunih.gov Dominant abnormalities included C-mitosis (a colchicine-like effect indicating spindle failure), disordered arrangements of chromosomes in metaphase and anaphase, and chromosome stickiness. dbca.wa.gov.aunih.gov Other observed aberrations included chromosome fragments, the formation of micronuclei, and anaphase bridges. frontiersin.org These findings suggest that Logran possesses clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential in these plant systems. nih.govfrontiersin.org

Table 2: Types of Chromosomal Aberrations Induced by Logran in Hordeum vulgare and Triticum aestivum

Alongside inducing chromosomal damage, Logran was also found to have a mito-depressive effect, meaning it decreased the mitotic index in the root tip cells of both barley and wheat. dbca.wa.gov.aunih.gov The mitotic index, which is the ratio of cells undergoing mitosis to the total number of cells observed, is a key indicator of active cell division and proliferation. A decrease in this index signifies an inhibition of cell division, which can lead to reduced growth. nih.gov This cytotoxic effect, combined with the genotoxic effects noted above, indicates that Logran can significantly disrupt the processes of cell division and proliferation in these plants. nih.govgenfarm.com.au

The toxic effects of Logran extend to the biochemical level. In the same study, researchers analyzed the total protein content in the root tip meristems of Triticum aestivum L. following exposure to the herbicide. nih.gov The results showed a significant decrease in protein content at all tested concentrations and for all treatment periods when compared to the untreated control group. nih.gov This reduction in protein suggests that Logran may interfere with protein synthesis or enhance protein degradation, adding another layer to its mechanism of toxicity in plant tissues. nih.gov

Research on Environmental Accumulation and Contamination Pathways in Ecosystems

Persistence and Bioavailability of Residues in Soil and Water Bodies

Triasulfuron: The degradation of triasulfuron in the environment is a complex process governed by both chemical and biological factors. Its half-life in soil can range from two weeks to two months, but this can extend up to nine months in soils with a high pH herbiguide.com.au. The primary degradation pathways are chemical hydrolysis and microbial breakdown herbiguide.com.auresearchgate.netnih.gov. Hydrolysis is more rapid under acidic conditions (pH 4-7) and is significantly slower in alkaline soils researchgate.netresearchgate.net. Consequently, breakdown is most efficient in warm, moist, acidic, and light-textured soils that have high organic matter content herbiguide.com.au. Field studies have shown that the dissipation of triasulfuron can follow first-order rate kinetics, with one study reporting a half-life of 5.8 to 5.9 days in field soil nih.gov. This study also noted a biphasic degradation pattern, with a faster initial rate (half-life of 3.7 days) followed by a slower phase (half-life of 9.4 days) nih.gov.

In aquatic environments, hydrolysis is a critical factor in the persistence of triasulfuron. Its stability is highly dependent on pH, as illustrated by its hydrolysis half-life at 25°C, which is approximately 13.8 days at pH 5 but extends to 492 days at a neutral pH of 7 nih.gov.

Terbutryn (B1682747): This compound, sometimes formulated with triasulfuron, has a soil half-life of 3 to 10 weeks epa.govorst.edu. Its degradation in soil and plants proceeds via oxidation to hydroxy-metabolites epa.gov. The major metabolite, hydroxy-terbutryn, tends to be more persistent than the parent compound epa.govorst.edu. In aquatic systems, terbutryn is not volatile and tends to adsorb to sediment and suspended particles orst.edu. Its degradation half-life in pond and river sediment has been reported to be between 180 and 240 days, indicating significant persistence orst.edunih.gov.

The bioavailability of these compounds is linked to their sorption characteristics. Triasulfuron's mobility and bioavailability tend to increase with rising soil pH and decreasing organic matter content herbiguide.com.au. Conversely, terbutryn is readily adsorbed in soils with high clay or organic matter content, which can reduce its bioavailability epa.gov.

Table 1: Environmental Persistence of Triasulfuron and Terbutryn This table summarizes the degradation half-life of the active ingredients under various environmental conditions.

CompoundMatrixConditionHalf-Life (t½)Reference
TriasulfuronSoil (General)-2 weeks - 2 months herbiguide.com.au
TriasulfuronSoilHigh pHUp to 9 months herbiguide.com.au
TriasulfuronSoil (Field Study)-5.8 - 5.9 days nih.gov
TriasulfuronWaterpH 513.8 days nih.gov
TriasulfuronWaterpH 7492 days nih.gov
TerbutrynSoil-3 - 10 weeks epa.govorst.edu
TerbutrynPond/River Sediment-180 - 240 days orst.edunih.gov

Potential for Off-Target Movement and Contamination of Sensitive Habitats

The potential for a herbicide to move from its application site is a significant environmental concern, as it can lead to the contamination of non-target areas, including sensitive ecosystems and water resources.

Triasulfuron: This compound's mobility in soil is rated from intermediate to very high, depending on the soil's characteristics herbiguide.com.aunih.gov. As a weak acid, triasulfuron becomes anionic at higher pH levels, which reduces its adsorption to soil particles and increases its leaching potential, particularly in sandy, alkaline soils researchgate.net. This mobility can result in its movement through the soil profile with water flow herbiguide.com.au. Furthermore, a primary degradate of triasulfuron, CGA-150829, is both persistent and mobile, posing a potential risk for leaching into groundwater and surface water epa.gov. Studies have confirmed that residues of both triasulfuron and CGA-150829 can move through the soil to depths of at least 36 inches and have been detected in leachate epa.gov. Concerns over potential groundwater contamination from triasulfuron and its metabolites contributed to the decision by the European Union to ban its use nih.gov.

Terbutryn: In contrast to triasulfuron, terbutryn is generally considered to be slightly mobile to immobile in soil and is not expected to leach significantly in most agricultural soils epa.govorst.edu. However, its main metabolite, hydroxy-terbutryn, is more mobile and persistent, creating a potential for it to leach towards groundwater epa.govorst.edu. Despite its lower mobility, terbutryn has been shown to have the ability to move from treated soils into aquatic environments via surface runoff and leaching nih.gov.

Table 2: Mobility and Leaching Potential of Active Ingredients This table provides a summary of the potential for off-target movement of triasulfuron and terbutryn.

CompoundSoil Mobility ClassificationFactors Increasing LeachingKey Metabolite MobilityReference
TriasulfuronIntermediate to Very HighHigh soil pH, low organic matter, sandy textureCGA-150829 is persistent and mobile herbiguide.com.auresearchgate.netnih.govepa.gov
TerbutrynSlightly Mobile to ImmobileMovement primarily via runoffHydroxy-terbutryn is more mobile and persistent epa.govorst.edunih.gov

Ecological Impact on Aquatic Life with Long-Lasting Effects

The contamination of aquatic ecosystems by herbicides can have significant and lasting effects on non-target organisms. The long-term impact is closely related to the persistence and toxicity of the compound.

Triasulfuron: The potential risks that triasulfuron poses to aquatic life were a contributing factor to the non-renewal of its approval in the European Union nih.gov. Its high persistence in neutral pH water means that, should it contaminate an aquatic environment, it could remain present and biologically active for an extended period, leading to chronic exposure for aquatic organisms nih.gov.

Terbutryn: This herbicide is classified as moderately toxic to warmwater fish and highly toxic to coldwater fish epa.gov. While some assessments conclude that its current use patterns are unlikely to cause significant acute effects on aquatic animals, its tendency to persist in sediment is a cause for concern epa.govorst.edu. The accumulation and persistence of terbutryn in pond and river sediments, with half-lives up to 240 days, create a potential for long-lasting exposure to benthic organisms and the wider aquatic food web nih.gov. This prolonged presence in sediment could lead to chronic toxicity and other sublethal effects that are not captured in acute toxicity studies.


Advanced Methodologies for Analysis and Monitoring of Logran Extra and Its Metabolites

Chromatographic Techniques for Residue Detection and Quantification

Chromatographic methods are fundamental for the precise and sensitive determination of herbicide residues in various matrices such as soil, water, and plant tissues. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, with HPLC being more prevalent for sulfonylurea analysis. researchgate.net

Gas Chromatography (GC) Methodologies for Triasulfuron (B1222591) Analysis

While less common than HPLC for sulfonylurea herbicides, Gas Chromatography (GC) can be employed for the analysis of triasulfuron. researchgate.net The suitability of GC for triasulfuron analysis has been noted, often in conjunction with mass spectrometry (GC-MS or GC-MS/MS) for enhanced selectivity and sensitivity. sigmaaldrich.comsigmaaldrich.comsymbiolabs.com.au The technique generally requires a derivatization step to increase the volatility of the polar sulfonylurea compounds, which can add complexity to the analytical procedure.

Table 1: General Gas Chromatography (GC) Parameters for Pesticide Analysis

Parameter Typical Setting
Column Capillary columns (e.g., DB-5ms, HP-1)
Injector Split/Splitless
Carrier Gas Helium or Hydrogen
Detector Mass Spectrometer (MS), Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD)

| Derivatization | May be required to improve volatility |

High-Performance Liquid Chromatography (HPLC) Procedures for Herbicide and Metabolite Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of triasulfuron and its metabolites due to its applicability to polar, non-volatile, and thermally labile compounds like sulfonylureas. researchgate.netnih.gov

Sample preparation for HPLC analysis typically involves an extraction step using solvents like methanol (B129727) with phosphoric acid, followed by a liquid-liquid partition into a solvent such as methylene (B1212753) chloride. epa.gov Further cleanup is often necessary and can be accomplished using solid-phase extraction (SPE) with cartridges like Bond Elut CN or Oasis™ MCX to remove interfering co-extractives from the sample matrix. epa.govepa.gov

Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS). korseaj.org HPLC coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for identifying and quantifying triasulfuron and its metabolites, such as CGA150829, at very low concentrations. epa.gov For instance, a method using LC-MS/MS has achieved a limit of quantification (LOQ) of 0.01 µg/L for triasulfuron and its metabolite in water. epa.gov

Table 2: Examples of HPLC Conditions for Triasulfuron Analysis

Parameter Condition 1 Condition 2 Condition 3
Instrument HPLC with Column Switching LC-MS/MS (API 4000) HPLC
Sample Matrix Wheat/Barley Grain, Straw Water Soil
Column Lichrosorb CN and Zorbax ODS Hypersil BDS C18 C18 column
Mobile Phase Not specified Methanol and water (pH 2.8 with phosphoric acid) Methanol:water (8:2)
Detection UV (232 nm) Triple Quadrupole MS UV (242 nm)

| Reference | epa.gov | epa.gov | nih.gov |

Bioassay Techniques for Herbicide Residue and Persistence Assessment

Bioassays are crucial tools for assessing the phytotoxic effects of herbicide residues in soil. researchgate.net They offer a direct measure of the bioavailable portion of the herbicide, which is the fraction that can affect plant growth. researchgate.netpsu.edu These techniques are valuable because they are simple, inexpensive, and can detect the combined effect of all phytotoxic residues present. psu.edu

Sensitive Seedling Growth Inhibition Bioassays for Residual Activity

To detect low concentrations of triasulfuron residues, bioassays utilizing highly sensitive plant species are employed. cambridge.org Parameters such as root length, shoot length, or biomass reduction are measured to quantify the herbicidal effect. researchgate.netpsu.edu Sunflower (Helianthus annuus L.) and oilseed rape (Brassica napus L.) have been identified as particularly sensitive species for detecting triasulfuron residues in soil. cambridge.orgmedcraveonline.com

In these assays, the response of the plant to different concentrations of the herbicide is measured, and dose-response curves are generated. researchgate.net From these curves, values such as the effective dose for 50% inhibition (ED50) can be calculated, providing a quantitative measure of the residue's phytotoxicity. researchgate.netmedcraveonline.com For example, a study using a sunflower bioassay determined I50 values (concentration causing 50% inhibition) for triasulfuron to be between 0.9 and 2.9 ppb. cambridge.org Another study with oilseed rape calculated ED50 values for root and shoot dry weight inhibition to be 1.48 µg kg-1 and 1.81 µg kg-1 soil, respectively. medcraveonline.com

Table 3: Sensitive Bioassay Species and Parameters for Triasulfuron

Test Species Measured Parameter Endpoint Finding Reference
Sunflower (Helianthus annuus L.) Root Length I50 0.9 to 2.9 ppb cambridge.org
Oilseed Rape (Brassica napus L.) Root and Shoot Dry Weight ED50 Root: 1.48 µg/kg, Shoot: 1.81 µg/kg medcraveonline.com

Crop Bioassays for Evaluating Soil Residual Effects

Crop bioassays are essential for determining safe recropping intervals after the use of persistent herbicides like triasulfuron. The persistence of triasulfuron in soil is influenced by factors such as soil pH, temperature, and moisture content, with degradation being slower in alkaline soils. publications.gc.ca These bioassays involve planting rotational crops in soil previously treated with the herbicide to assess potential injury. publications.gc.cabanglajol.info

Field bioassays, where strips of a proposed rotational crop are planted in the treated field, are a practical way to assess the risk of injury from soil residues. publications.gc.ca The growth and yield of these crops are monitored to determine if planting the entire field is safe. publications.gc.ca Studies have established minimum rotational intervals for various crops following triasulfuron application to wheat.

Table 4: Recommended Crop Rotation Intervals Following Triasulfuron Application in Spring Wheat

Rotational Crop Soil pH Minimum Interval (Months)
Canola < 7.5 11
> 7.5 22
Lentil < 7.5 11
> 7.5 22
Durum Wheat Any 11
Field Peas > 7.5 22

Data derived from rotational cropping studies. publications.gc.ca

Molecular Techniques for Herbicide Resistance Detection and Characterization

The repeated use of sulfonylurea herbicides, including triasulfuron, can lead to the selection of resistant weed populations. publications.gc.ca Resistance is often due to a target-site mutation in the acetolactate synthase (ALS) gene, which is the enzyme inhibited by this class of herbicides. psu.edu Molecular techniques offer rapid and precise methods for detecting and characterizing this resistance, overcoming the time-consuming nature of traditional whole-plant assays. bioone.orgcambridge.org

DNA-based methods, such as Polymerase Chain Reaction (PCR), are used to identify specific mutations in the ALS gene that confer resistance. google.com These methods can distinguish between resistant and susceptible genotypes, which is crucial for effective weed management strategies. google.comisasunflower.org For example, allele-specific PCR primers can be designed to amplify the mutant or wild-type alleles of the ALS gene, allowing for the rapid screening of a large number of plant samples. google.com While specific documented applications of these techniques for "Logran extra" are not detailed, the principles are broadly applicable to its active ingredient, triasulfuron.

Gene Sequencing and Allele-Specific PCR for Target-Site Mutations

One of the primary mechanisms of herbicide resistance is the alteration of the herbicide's target site, which prevents the herbicide molecule from binding effectively. This is known as target-site resistance (TSR). In the context of this compound, TSR arises from specific genetic mutations in the genes encoding the ALS enzyme (the target of triasulfuron) and the D1 protein (the target of terbutryn).

Gene Sequencing

Gene sequencing, particularly targeted amplicon sequencing using next-generation sequencing (NGS) technologies, is a powerful tool for identifying mutations that confer herbicide resistance. mdpi.comresearchgate.net This approach involves amplifying the specific gene of interest (e.g., ALS or psbA) from weed populations suspected of resistance and sequencing these amplicons to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Research Findings : For sulfonylurea herbicides like triasulfuron, numerous studies have identified mutations in the ALS gene that lead to resistance. These mutations often occur at specific, highly conserved codons within the gene. researchgate.net For instance, substitutions at Pro-197, Asp-376, and Trp-574 are commonly associated with resistance to ALS inhibitors. researchgate.netd-nb.info Similarly, for PSII inhibitors like terbutryn (B1682747), a frequent mutation is a serine-to-glycine substitution at position 264 in the psbA gene, which alters the conformation of the D1 protein and reduces herbicide binding. mdpi.com NGS-based methods allow for the screening of large numbers of individual plants simultaneously, making it feasible to detect resistance-endowing mutations even at low frequencies within a population. researchgate.net

Amino Acid Position Common Substitution(s) Herbicide Group Affected
Proline-197Serine, Leucine (B10760876), Alanine, HistidineSulfonylureas, Imidazolinones
Alanine-122ThreonineImidazolinones
Alanine-205ValineImidazolinones
Aspartate-376GlutamateSulfonylureas
Tryptophan-574LeucineSulfonylureas, Imidazolinones
Serine-653ThreonineSulfonylureas

Allele-Specific PCR (AS-PCR)

Once specific resistance-conferring mutations have been identified through sequencing, allele-specific PCR provides a rapid, cost-effective, and high-throughput method for diagnosing their presence in large weed populations. pnas.org This technique uses PCR primers designed to specifically amplify either the wild-type (susceptible) or the mutant (resistant) allele.

Methodology : The 3' end of one of the PCR primers is designed to match the specific nucleotide of the mutation. Under stringent PCR conditions, amplification will only occur if there is a perfect match between the primer and the DNA template. The results are typically visualized using gel electrophoresis or through fluorescent probes in real-time PCR-based assays like Kompetitive Allele-Specific PCR (KASP). mdpi.comfrontiersin.org KASP assays use fluorescently labeled primers to differentiate between alleles in a single reaction, providing clear genotyping results that distinguish between homozygous susceptible, homozygous resistant, and heterozygous individuals. mdpi.comnih.gov

Research Findings : AS-PCR and KASP assays have been successfully developed to detect key mutations in the ALS gene, such as the Pro-197-Leu and Trp-574-Leu substitutions. researchgate.netd-nb.infofrontiersin.org These molecular diagnostic tools enable quick detection of resistant plants, which is crucial for farmers to implement timely and effective alternative weed management strategies and prevent the further spread of resistant biotypes. pnas.org

Feature Gene Sequencing (NGS) Allele-Specific PCR (e.g., KASP)
Primary Use Discovery of novel and known mutationsScreening for known, specific mutations
Throughput High (can pool many samples)Very High (suitable for 100s-1000s of samples)
Cost per Sample HigherLower
Speed Slower (includes library prep and data analysis)Faster (provides rapid diagnostics)
Information Provided Complete sequence of the target regionPresence or absence of a specific SNP

Quantitative PCR for Analysis of Gene Expression in Metabolic Resistance

A second major form of resistance is non-target-site resistance (NTSR), which most commonly involves enhanced metabolism of the herbicide. In this mechanism, resistant plants are able to detoxify the herbicide compound before it can reach its target site in sufficient quantities to be lethal. nih.gov This metabolic resistance is often conferred by the increased expression of genes encoding detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters. nih.govfrontiersin.orgacs.org

Quantitative PCR (qPCR)

Real-time quantitative PCR (RT-qPCR) is the standard method for quantifying gene expression levels and is a powerful tool for investigating metabolic herbicide resistance. frontiersin.orgacs.org The technique measures the amount of a specific messenger RNA (mRNA) transcript in a sample, which reflects the level of gene activity.

Methodology : The process begins with extracting total RNA from both resistant and susceptible weed biotypes, often before and at several time points after herbicide application. frontiersin.org The RNA is then reverse-transcribed into complementary DNA (cDNA). The qPCR reaction uses this cDNA as a template with primers specific to the detoxification gene of interest. A fluorescent dye, such as SYBR Green, or a probe intercalates with the amplifying DNA, and the resulting fluorescence is measured in real-time to quantify the amount of the gene transcript relative to one or more stably expressed reference genes. nih.govbiorxiv.org

Research Findings : Studies investigating metabolic resistance frequently use qPCR to validate candidate genes identified through broader transcriptomic analyses (like RNA-Seq). nih.govacs.org For example, research has shown that P450 genes are significantly upregulated in weed biotypes resistant to ALS inhibitors. nih.govfrontiersin.org The qPCR results can show that a particular P450 gene is constitutively overexpressed in the resistant biotype compared to the susceptible one, or that its expression is more strongly induced following herbicide treatment. nih.gov This enhanced expression leads to a faster breakdown of herbicides like triasulfuron, preventing them from reaching the ALS enzyme. nih.gov

The table below presents hypothetical qPCR data illustrating the upregulation of a candidate P450 gene in a resistant (R) weed biotype compared to a susceptible (S) biotype after treatment with this compound.

Biotype Treatment Time After Treatment Relative Fold Change in P450 Gene Expression
Susceptible (S)Control (Untreated)0 hours1.0
Susceptible (S)This compound6 hours2.5
Susceptible (S)This compound12 hours3.1
Resistant (R)Control (Untreated)0 hours8.5
Resistant (R)This compound6 hours45.2
Resistant (R)This compound12 hours60.7

These advanced molecular techniques provide essential insights into the mechanisms of herbicide resistance, enabling more precise monitoring and the development of more sustainable weed management strategies.

Agricultural Research Applications and Field Efficacy Studies of Logran Extra

Performance in Cereal Cropping Systems (Wheat, Barley, Oats)

Logran extra has been the subject of various agricultural research studies to evaluate its effectiveness in controlling weeds and its subsequent impact on the performance of cereal crops such as wheat, barley, and oats.

Comparative Efficacy of Pre-Emergence and Post-Emergence Applications

Research indicates that this compound can be utilized as both a pre-emergence and post-emergence herbicide. It is labeled for pre-plant control of certain grasses and broadleaf weeds in wheat. syngenta.com.auapparentag.com.au For post-emergence applications, it is used to control wild radish in wheat, oats, and barley. syngenta.com.au Some formulations are specifically designed for selective pre-emergence control of broadleaf weeds and suppression of some grasses in wheat, as well as post-emergence broadleaf weed control in wheat, barley, and oats in specific regions. syngenta.co.zasyngenta.co.za

Studies have shown that the timing of application can influence efficacy. For instance, in one study, a post-emergence application of this compound was found to be highly effective in controlling broadleaf weeds in wheat. scialert.net Another study highlighted that pre-emergence applications can be affected by environmental conditions, with dry conditions potentially leading to inferior weed control. syngenta.co.za Conversely, heavy rainfall on light soils after a pre-emergence application can also result in inconsistent weed control due to leaching. syngenta.co.za

In some cases, transient stunting of wheat has been observed after pre-emergence applications of Logran, though this typically does not affect the final yield. syngenta.co.za The effectiveness of pre-emergent herbicides, in general, is dependent on their absorption by the germinating seedling from the soil, which requires adequate soil moisture. grdc.com.au

Control Spectrum Against Specific Annual Ryegrass and Broadleaf Weed Species

This compound demonstrates a broad spectrum of control against various weed species. It is recognized for its pre-plant control of Annual Ryegrass and Paradoxa Grass, as well as certain broadleaf weeds in wheat. syngenta.com.auapparentag.com.au For post-emergent control, it is effective against Wild Radish in wheat, oats, and barley. syngenta.com.au

In field studies, this compound has proven effective in controlling a range of broadleaf weeds. One study documented its success in significantly reducing the density of broadleaf weeds in wheat, leading to it being described as a "broadleaf killer". scialert.net The same study reported that this compound provided the best control of weeds, reducing the density to 17.25 weeds per square meter compared to 80.25 in the untreated check plots. scialert.netfao.org Another study confirmed its efficacy against broadleaf weeds, noting it was the best among the tested herbicides for this purpose. researchgate.net

However, the effectiveness can vary depending on the weed species. For example, research has shown that this compound provided poor control of Convolvulus arvensis (field bindweed). researchgate.netresearchgate.net In a study on the invasive weed Parthenium hysterophorus, this compound (a formulation of triasulfuron (B1222591) + terbutryn) was found to be the least effective among the four herbicides tested. scirp.org

The control of grassy weeds is also a key application. Logran B-POWER, a related product, is a water-dispersible granular herbicide used for the knockdown and pre-plant, incorporated-by-sowing control of annual ryegrass and paradoxa grass in wheat. apvma.gov.au

Evaluation in Diverse Cropping Systems and Intercropping Approaches (e.g., Wheat intercropped with Sugarcane)

Research has extended to evaluating this compound's performance in more complex agricultural systems, such as intercropping. A study conducted on wheat intercropped with sugarcane found that this compound 64 WG was the most effective herbicide for controlling weeds and resulted in the highest grain yield. cabidigitallibrary.org This superior performance was attributed to the excellent weed control, which minimized competition and allowed for increased nutrient uptake by the wheat crop. cabidigitallibrary.org

Intercropping, the practice of growing two or more crops in the same field, can present unique weed management challenges. The success of this compound in the wheat-sugarcane intercropping system highlights its selectivity and effectiveness in a scenario where the herbicide must control weeds without harming either of the intercropped species. cabidigitallibrary.org The study also noted that while this compound was the top performer, other herbicides like Buctril M 40EC and Isoproturon 50WP also showed good performance. cabidigitallibrary.org

Influence on Crop Physiological Parameters and Agronomic Performance

Impact on Weed Density Reduction and Mitigation of Crop-Weed Competition

A primary mechanism through which this compound enhances crop performance is by significantly reducing weed density. scialert.netfao.org Field studies have consistently demonstrated that this compound effectively controls a wide range of weeds, thereby reducing the competition for essential resources such as light, water, and nutrients. scialert.netplantarchives.org

In one study, this compound proved to be the most effective herbicide for controlling weeds, resulting in a weed density of only 17.25 weeds per square meter compared to 80.25 in the weedy check plots. scialert.netfao.org Another study showed that post-emergence application of this compound led to a decrease in weed density. scialert.net The reduction in weed competition allows the crop plants to utilize available resources more efficiently, leading to improved growth and development. scialert.net

The table below, derived from a study on broadleaf weed control in wheat, illustrates the significant impact of this compound on weed density.

TreatmentWeed Density (m⁻²)
This compound17.25
Weedy Check80.25

Data from a study on the efficacy of different herbicides for controlling broadleaf weeds in wheat. scialert.net

Effects on Crop Yield Components (e.g., tillering, spikelet development, grain yield, thousand-grain weight)

The reduction in weed competition due to the application of this compound has a positive cascading effect on various crop yield components.

Tillering and Plant Height: Research has shown that the application of herbicides, including this compound, can lead to an increase in the number of tillers per square meter. scialert.net In one study, a combination of this compound 64 WG and Topik plus resulted in a greater plant height of 108.6 cm compared to 96.4 cm in the untreated control, a difference attributed to reduced competition for resources. plantarchives.org

Spikelet Development and Spike Length: The use of this compound has been associated with improvements in spike characteristics. A study found that a treatment including this compound 64 WG resulted in a superior spike length of 11.1 cm compared to 9.1 cm in the control group. plantarchives.org

Grain Yield and Thousand-Grain Weight: Ultimately, the positive effects on weed control and plant growth translate into increased grain yield. Multiple studies have reported maximum grain yield in plots treated with this compound. scialert.netfao.orgresearchgate.net For instance, one study recorded a grain yield of 3929 kg/ha in this compound treated plots, significantly higher than the 1870 kg/ha in the weedy check plots. scialert.netresearchgate.net Similarly, another study reported a grain yield of 4.76 t/ha with this compound, compared to 3.83 t/ha in the weedy check. scialert.net

In a wheat-sugarcane intercropping system, this compound 64WG also produced the highest 1000-grain weight (44.8 g) compared to the weedy check (40.2 g). cabidigitallibrary.org Another study found that this compound 64 WG plots had the maximum number of grains per spike (69.24) and a high seed index (47.51g). scialert.net

The following table summarizes the impact of this compound on various yield components from a study on broadleaf weed control in wheat.

TreatmentTillers (m⁻²)Grains per Spike1000-Grain Weight (g)Grain Yield ( kg/ha )Biological Yield ( kg/ha )
This compound275.545.2540.2539298998
Weedy Check220.740.5038.0018704882

Data from a study on the efficacy of different herbicides for controlling broadleaf weeds in wheat. scialert.net

Tank Mix Compatibility and Synergistic Interactions with Co-Applied Herbicides

The efficacy of a herbicide can be enhanced and the spectrum of controlled weeds broadened by applying it in a tank mix with other compatible herbicides. Research and field observations have identified several herbicides that are physically and biologically compatible with this compound. Physical compatibility is crucial to prevent application issues such as the formation of precipitates or settled layers in the spray tank. odot.org The quality of the water and the formulation of the products being mixed can influence compatibility, making a physical compatibility test advisable before application. syngenta.co.za The mixing sequence is also critical; typically, water-dispersible granules like this compound should be fully dispersed in the tank before adding other products. herbiguide.com.aupurdue.edu

Studies have demonstrated the compatibility of this compound (or its active ingredient triasulfuron) with a range of other agricultural chemicals. For post-emergent applications, tank mixes can provide more comprehensive weed control. For instance, a tank mixture of Logran and Campatop 225 EC has been noted for use against specific weeds like Emex australis and Arctotheca calendula. syngenta.co.za Similarly, research has shown that a tank mix of Logran and Topik effectively controls weeds and leads to a higher number of wheat tillers compared to weedy check plots. researchgate.net

While direct research on synergistic interactions with this compound is specific, the combination of its active ingredient, triasulfuron (a Group B, ALS inhibitor), with other modes of action is a key strategy in weed management. herbiguide.com.au One patent describes a synergistic composition of the sulfonylurea herbicide triasulfuron with glyphosate (B1671968) for weed control. google.com Another product, Logran B-Power, combines triasulfuron with butafenacil (B1668078) (a Group G herbicide), demonstrating the utility of combining different herbicide groups to achieve broader spectrum control in a single pass. apvma.gov.au

The following table summarizes the documented tank mix partners for Logran or its components.

Compatible Herbicide/Product Chemical Name(s) Herbicide Group Notes Reference
Dual Gold S-metolachlorGroup KCompatible with Logran 750 WG. herbiguide.com.au
Avadex BW Tri-allateGroup JCompatible with Logran 750 WG. herbiguide.com.au
Spray.Seed Paraquat (B189505) + DiquatGroup LCompatible with Logran 750 WG and Logran B-Power. herbiguide.com.auapvma.gov.au
Roundup CT / Glyphosate GlyphosateGroup MCompatible with Logran 750 WG and Logran B-Power. herbiguide.com.auapvma.gov.au
2,4-D Amine 2,4-DGroup ICompatible with Logran 750 WG. herbiguide.com.au
Ally Metsulfuron-methylGroup BCompatible with Logran 750 WG. herbiguide.com.au
Lorsban ChlorpyrifosInsecticide (Group 1B)Compatible with Logran 750 WG. herbiguide.com.au
Ambush PermethrinInsecticide (Group 3A)Compatible with Logran 750 WG. herbiguide.com.au
Bromoxynil BromoxynilGroup CCompatible with Logran 750 WG. herbiguide.com.au
Trifluralin TrifluralinGroup DCompatible with Logran 750 WG. herbiguide.com.au
Boxer ProsulfocarbGroup JCompatible with Logran. syngenta.co.za
Brush-Off Metsulfuron-methylGroup BCompatible with Logran. syngenta.co.za
Campatop 225 EC A tank mix may be used for specific post-emergence applications. syngenta.co.za
MCPA MCPAGroup ICompatible with Logran. syngenta.co.za
Touchdown GlyphosateGroup MCompatible with Logran B-Power. apvma.gov.au
Topik Clodinafop-propargylGroup AA mix of Logran + Topik was found to be effective for weed control. researchgate.net

Environmental Conditions Affecting Field Performance (e.g., soil moisture, rainfall patterns, temperature regimes)

The field performance of this compound is significantly influenced by environmental conditions at and after application. These factors primarily affect the herbicide's activation, uptake by weeds, and rate of degradation in the soil.

Soil Moisture: Soil moisture is a critical factor for the activity of this compound, particularly for pre-emergence applications.

Ideal Conditions: Application to a moist seedbed is considered ideal, as moisture is necessary to move the herbicide into the weed root zone where it can be absorbed. herbiguide.com.au

Dry Conditions: When soil is dry, the herbicide has less activity as it remains bound to soil particles and is not readily available for uptake by germinating weeds. herbiguide.com.aupurdue.edu

Waterlogged Conditions: In light soils, waterlogging after application can potentially lead to crop damage. herbiguide.com.au

Rainfall Patterns: Subsequent rainfall is essential for the activation of soil-applied this compound.

Pre-emergence: For pre-emergence applications, rainfall is required to "activate" the herbicide. herbiguide.com.au Research indicates that rainfall within 7 to 10 days following application is needed to effectively move Logran into the soil layer where weeds germinate. herbiguide.com.au General studies on soil-applied herbicides suggest 0.25 to 1 inch of precipitation is needed for activation. purdue.edu

Post-emergence: For foliar applications, the effect could be diminished if rain falls within 6 hours of spraying. herbiguide.com.ausyngenta.com.au

Temperature Regimes: Temperature affects both the activity of the herbicide on the target weeds and its persistence in the soil.

Activity: Warm and moist conditions favor the herbicidal activity of Logran, with weed symptoms appearing within 7 to 21 days. herbiguide.com.au Conversely, under cold or stressful conditions, weeds can become more tolerant. herbiguide.com.au

Degradation: High temperatures, in conjunction with moisture, increase the rate of microbial and chemical degradation of the herbicide in the soil. herbiguide.com.augrdc.com.au Degradation is significantly slower during cool winter months compared to warmer periods. grdc.com.au

Soil pH: The pH of the soil has a marked effect on the persistence of Logran's active ingredient, triasulfuron.

The breakdown of Logran slows as the soil pH increases (becomes more alkaline). syngenta.co.za

Due to increased persistence in alkaline soils, there are restrictions on its use in soils with a pH of 7 or higher to ensure the safety of subsequent rotational crops. syngenta.co.zaherbiguide.com.au

The interplay of these environmental factors is summarized in the table below.

Environmental Factor Effect on this compound Performance Reference
Soil Moisture Moist: Ideal for activation and uptake. herbiguide.com.au
Dry: Reduced herbicide activity. herbiguide.com.au
Waterlogged: Potential for crop damage in light soils. herbiguide.com.au
Rainfall (Post-Application) Pre-emergence: Needed within 7-10 days for activation. herbiguide.com.au
Post-emergence: Rain within 6 hours may reduce efficacy. herbiguide.com.ausyngenta.com.au
Temperature Warm: Favors and speeds up herbicidal activity. herbiguide.com.au
Cold: May increase weed tolerance and reduce crop tolerance. herbiguide.com.au
High: Increases the rate of soil degradation. herbiguide.com.augrdc.com.au
Soil pH Alkaline (≥7.0): Slows herbicide breakdown, increasing persistence and risk to rotational crops. syngenta.co.za

Future Research Directions and Unexplored Avenues for Logran Extra

Development of Novel Formulations and Targeted Delivery Systems

The development of advanced herbicide formulations is a critical research frontier. For Logran Extra, future investigations should focus on creating "smart" delivery systems that enhance its biological efficiency and reduce environmental contamination.

Nanotechnology in Agrochemicals: Nanotechnology offers a promising avenue for developing controlled-release formulations of this compound's active ingredients. Nanoformulations, such as nanoemulsions and nanocapsules, can protect the active ingredients from premature degradation and enable a more targeted and gradual release. mdpi.com This approach can improve the absorption and translocation of the active ingredients within the target weeds. mdpi.comtandfonline.com Research into chitosan-tripolyphosphate nanoparticles, for example, has shown potential for stronger inhibitory effects compared to conventional formulations. tandfonline.com The higher surface-area-to-volume ratio of nanoparticles makes them powerful carriers for the bioactive molecules in this compound. biochemjournal.com

The goal of these novel formulations would be to achieve season-long weed control with reduced application frequency and quantities, thereby minimizing the accumulation of herbicide residues in soil and water. soybeanresearchinfo.com

Advanced Understanding of this compound Interactions with Soil Microbiome and Non-Target Soil Fauna

The soil is a complex ecosystem, and the impact of herbicides on its biotic components warrants deeper investigation. While the active ingredients of this compound, triasulfuron (B1222591) and terbutryn (B1682747), have been studied to some extent, a more nuanced understanding of their long-term and combined effects is needed.

Soil Microbiome: Herbicides can alter the microbial biodiversity in the soil, which can have cascading effects on soil fertility and plant health. scilit.com Studies have shown that triasulfuron application can influence the soil microbial community, with effects varying depending on the presence of organic amendments like sewage sludge or green compost. mdpi.comtandfonline.commdpi.com For instance, the dissipation rate of triasulfuron can be slower in soils amended with green compost. mdpi.commdpi.com High doses of triasulfuron have been observed to have initial detrimental effects on the soil microbial community. tandfonline.commdpi.com The bacteria/fungi ratio in the soil can also be negatively correlated with the residues of herbicides like triasulfuron. researchgate.net

Future research should focus on the long-term impacts of the combined application of triasulfuron and terbutryn on microbial community structure and function. Studies have indicated that bio-inoculants like Azospirillum may help mitigate the inhibitory effects of triasulfuron and terbutryn residues on subsequent crops. scirp.orgcabidigitallibrary.org

Non-Target Soil Fauna: Pesticides can negatively affect a wide range of non-target soil invertebrates that are crucial for nutrient cycling and soil structure. oup.com While general knowledge exists about the impact of pesticides on soil fauna, specific long-term studies on the effects of the this compound formulation on key soil organisms like earthworms and microarthropods are needed. Research has shown that pesticides applied to the soil rarely have a detrimental effect on microbial populations at recommended levels but can impact invertebrate populations. scielo.org.za

Development of Predictive Models for Herbicide Environmental Fate and Resistance Evolution Dynamics

Predictive modeling is an essential tool for assessing the environmental risks associated with herbicides and for managing the evolution of herbicide resistance.

Environmental Fate Models: Models that can predict the environmental fate of triasulfuron and terbutryn and their transformation products are crucial for risk assessment. nih.govisws.org.in The degradation of triasulfuron is influenced by factors such as soil pH, organic matter, and microbial activity. tandfonline.comscielo.br The persistence of triasulfuron and its potential to leach into groundwater are important considerations. researchgate.netscielo.br Models that integrate Quantitative Structure-Property Relationships (QSPR) can help in predicting the physicochemical properties and environmental behavior of these herbicides and their metabolites. nih.govquantumobile.comeos.com

Resistance Evolution Models: The repeated use of herbicides with the same mode of action, such as the sulfonylurea (triasulfuron) and triazine (terbutryn) in this compound, can lead to the selection of resistant weed biotypes. geopard.techagribusinessglobal.com Models have been developed to predict the rate of evolution of herbicide resistance based on factors like the initial frequency of resistant genes, the selection pressure from the herbicide, and the fitness of resistant biotypes. acs.orgnih.gov For sulfonylurea herbicides, resistance has been reported after three to five years of repeated use, while for triazines, it can be seven or more years. agribusinessglobal.com Future research should focus on refining these models to better predict the dynamics of resistance to the specific combination of active ingredients in this compound.

Integration with Digital Agriculture and Precision Application Technologies for Optimized Use

Precision agriculture technologies offer the potential to optimize the use of herbicides like this compound, reducing costs, minimizing environmental impact, and improving efficacy. nih.govresearchgate.netdigitellinc.com

Variable Rate Application (VRA): VRA allows for the application of inputs like herbicides at different rates across a field based on the specific needs of different zones. redalyc.orgtandfonline.com This can be achieved through map-based or sensor-based systems. tandfonline.com By using VRA for this compound, farmers can target weed-infested areas with the appropriate amount of herbicide while reducing application in weed-free zones, leading to significant savings in herbicide use. acs.orgresearchgate.net

Exploration of New Synergists or Safeners for Enhanced Efficacy and Reduced Ecological Impact

The efficacy and crop selectivity of herbicides can be improved through the use of synergists and safeners.

Synergists: Synergists are compounds that can enhance the activity of a herbicide. Research has shown that compounds that inhibit cytochrome P-450 enzymes in plants can act as synergists for certain herbicides. For example, piperonyl butoxide has been shown to enhance the phytotoxicity of triazine herbicides in some plants. Future research could explore potential synergists for the active ingredients in this compound to improve their effectiveness at lower application rates.

Safeners: Safeners are chemicals used to protect crops from herbicide injury. A number of safeners, such as cloquintocet-mexyl (B1217157) and fenchlorazole-ethyl, are known to be effective with sulfonylurea herbicides. Investigating the potential of these and other novel safeners for use with this compound could enhance its selectivity and safety for a wider range of crops.

Remediation Strategies for this compound Residues in Contaminated Environments

Developing effective strategies to remediate soil and water contaminated with herbicide residues is a critical area of research.

Bioremediation: Microbial degradation is a key process in the breakdown of sulfonylurea herbicides like triasulfuron in the soil. Several microbial strains, including species of Bacillus, Pseudomonas, and Ochrobactrum, have been identified as capable of degrading sulfonylureas. nih.govscielo.br The primary degradation pathway often involves the cleavage of the sulfonylurea bridge. nih.gov Future research should focus on identifying and optimizing microbial consortia that can effectively degrade both triasulfuron and terbutryn. The use of bio-inoculants to mitigate the carryover effects of these herbicides has also shown promise. scirp.orgcabidigitallibrary.org

Physicochemical Remediation: Advanced Oxidation Processes (AOPs) are promising technologies for the removal of persistent organic pollutants like triazine herbicides from water. mdpi.comscirp.org Processes such as the photo-Fenton reaction (UV/H₂O₂/Fe²⁺) can generate highly reactive hydroxyl radicals that can degrade these compounds. scirp.org However, the degradation of triazines can sometimes result in the formation of persistent byproducts like cyanuric acid. scirp.org Photodegradation has also been investigated for terbutryn, although its effectiveness can be limited under natural sunlight conditions. tandfonline.comquantumobile.com Further research is needed to optimize these technologies for the complete mineralization of both active ingredients of this compound and to assess their feasibility for large-scale application. Other strategies like the use of adsorbents such as biochar and carbon nanotubes also warrant further investigation for mitigating herbicide residues in soil. geopard.tech

Q & A

Basic Research Questions

Q. How to formulate effective research questions for studying "Logran Extra" in experimental settings?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., inconsistencies in pharmacological mechanisms or unexplored applications). Use analytical frameworks to ensure questions are testable and debatable, such as:

  • Example: "How does 'this compound' interact with specific cellular receptors under varying pH conditions?"
  • Avoid overly broad questions (e.g., "What is 'this compound'?"). Instead, focus on hypotheses that require comparative analysis or mechanistic exploration .

Q. What are the best practices for designing a controlled experiment to investigate "this compound"?

  • Methodological Answer :

  • Define control groups rigorously (e.g., placebo vs. dose-dependent cohorts).
  • Use stratified sampling to account for variables like age or genetic factors.
  • Pilot testing is critical to refine protocols, such as optimizing assay conditions (e.g., incubation times, solvent concentrations) .

Q. How to conduct a comprehensive literature review on "this compound" using academic databases?

  • Methodological Answer :

  • Combine keyword searches (e.g., "this compound pharmacokinetics" AND "in vitro") with Boolean operators.
  • Use Google Scholar to track citations of seminal papers but cross-validate findings via PubMed or Cochrane for clinical rigor. Adjust date filters to prioritize recent studies (post-2020) .

Q. What statistical methods are appropriate for preliminary analysis of "this compound" data?

  • Methodological Answer :

  • For binary outcomes (e.g., efficacy yes/no), apply logistic regression (see R code example below).
  • Use cross-validation to assess model robustness, and report AIC values for model comparison.
     model <- glm(Smoking_status \~ ., data = logran, family = binomial(link = "logit"))  
     summary(model)  

Advanced Research Questions

Q. How to address contradictions in experimental data when analyzing "this compound"?

  • Methodological Answer :

  • Conduct sensitivity analyses to identify outliers or confounding variables (e.g., batch effects in synthesis).
  • Apply triangulation by combining quantitative results (e.g., HPLC purity metrics) with qualitative observations (e.g., participant feedback in clinical trials).
  • Document unresolved contradictions as limitations and propose replication studies .

Q. What methodologies are effective for comparing predictive models (e.g., logistic regression vs. random forest) in "this compound" research?

  • Methodological Answer :

  • Split data into training/testing sets (70/30 ratio) and evaluate error rates:
       set.seed(20190809)  
       ind <- sample(2, nrow(logran), replace = TRUE, prob = c(0.7, 0.3))  
  • Compare AUC-ROC curves for classification tasks. Random forests often outperform logistic regression in high-dimensional datasets but require careful hyperparameter tuning (e.g., mtry optimization) .

Q. How to ensure reproducibility and data integrity in longitudinal studies on "this compound"?

  • Methodological Answer :

  • Pre-register protocols on platforms like Open Science Framework.
  • Share raw datasets and analysis scripts in public repositories (e.g., Zenodo) with detailed metadata.
  • Use version control (e.g., Git) to track code changes and document all preprocessing steps (e.g., normalization criteria) .

Q. What strategies can be employed to iteratively refine research questions based on preliminary findings in "this compound" studies?

  • Methodological Answer :

  • Adopt a cyclical research design:

Analyze interim results for unexpected trends (e.g., subgroup responses).

Refine hypotheses using grounded theory (e.g., coding qualitative feedback).

Update literature review to contextualize new findings.

  • Use tools like NVivo for thematic analysis or PRISMA flowcharts for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.